molecular formula C20H19FN4O2 B6581259 3-(3-fluoro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea CAS No. 1207021-29-1

3-(3-fluoro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea

Cat. No.: B6581259
CAS No.: 1207021-29-1
M. Wt: 366.4 g/mol
InChI Key: IQCBFNDZEGCVPO-UHFFFAOYSA-N
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Description

This urea derivative features a 3-fluoro-2-methylphenyl group attached to one nitrogen of the urea core and a 4-[(6-methylpyridazin-3-yl)oxy]phenyl group on the adjacent nitrogen. Such structural attributes suggest applications in therapeutic areas like oncology or inflammation, where urea derivatives are often explored as kinase inhibitors or receptor antagonists .

Properties

IUPAC Name

3-(3-fluoro-2-methylphenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c1-13-7-12-19(24-23-13)27-16-10-8-15(9-11-16)25(3)20(26)22-18-6-4-5-17(21)14(18)2/h4-12H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCBFNDZEGCVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=C(C(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural variations and inferred pharmacological properties:

Compound Name / Structure Key Substituents Pharmacological Target Inferred Properties
Target Compound : 3-(3-Fluoro-2-methylphenyl)-1-methyl-1-{4-[(6-methylpyridazin-3-yl)oxy]phenyl}urea - 3-Fluoro-2-methylphenyl
- 6-Methylpyridazin-3-yloxy
Likely kinase inhibitor High polarity (pyridazine), moderate lipophilicity (methyl/fluoro)
Danirixin (GSK1325756): 3-{4-Chloro-2-hydroxy-3-[(3S)-piperidine-3-sulfonyl]-phenyl}-1-(3-fluoro-2-methylphenyl)urea - 4-Chloro-2-hydroxy
- Piperidine-3-sulfonyl
- 3-Fluoro-2-methylphenyl
CXCR2 antagonist Enhanced solubility (sulfonyl group), potential for salt formation (hydrochloride)
Patent Compound (EP 2014/074222): Hydrobromide salt of N-(4-chloro-2-hydroxy-3-((3S)-3-piperidinylsulfonyl)phenyl)-N'-(3-fluoro-2-methylphenyl)urea - 4-Chloro-2-hydroxy
- Piperidinylsulfonyl
- Hydrobromide salt
Undisclosed (likely CXCR2-related) Improved bioavailability via salt formation, increased stability
Trifluoromethyl Derivative : 1-methyl-3-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]urea - Trifluoromethylpyridinyl
- Phenylmethyl
Undisclosed (possible kinase) High lipophilicity (CF3), reduced metabolic stability due to electron-withdrawing groups

Key Observations

  • Pyridazine vs. Piperidinylsulfonyl : The target compound’s pyridazine moiety may favor kinase inhibition through ATP-binding site interactions, whereas Danirixin’s piperidinylsulfonyl group enhances solubility and selectivity for CXCR2 .
  • Halogen Effects : The 3-fluoro-2-methylphenyl group is conserved across compounds, suggesting its role in receptor binding or metabolic resistance. Chlorine in Danirixin and the patent compound may modulate electronic effects or steric hindrance .
  • Salt Forms : The patent compound’s hydrobromide salt and Danirixin’s hydrochloride salt highlight formulation strategies to improve solubility and oral bioavailability compared to the target compound’s free base .

Research Findings and Implications

  • Danirixin (): Demonstrated reversible CXCR2 antagonism with nanomolar potency (IC50 ~10 nM in neutrophil migration assays). Its piperidinylsulfonyl group contributes to prolonged receptor occupancy .
  • Patent Compound () : Salt formation optimizes pharmacokinetics, suggesting the target compound could benefit from similar derivatization for clinical development .
  • Trifluoromethyl Derivative () : The trifluoromethyl group may reduce metabolic stability but improve membrane permeability, a trade-off critical for CNS-targeting agents .

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